N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

IKK2 inhibition NF-κB signaling Indole carboxamide SAR

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (CAS 1574297-14-5; molecular formula C22H23N3O3; molecular weight 377.4 g/mol) is a synthetic small molecule belonging to the indole-carboxamide class of heterocyclic compounds. The compound features a 5-oxopyrrolidine core substituted at N1 with a 2-(2-methoxyphenyl)ethyl group and at C3 with a carboxamide linked to a 1H-indol-4-yl moiety, a scaffold motif that has been explored in kinase inhibition (IKK2) and prostaglandin E synthase (mPGES-1) inhibition programs.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B12180123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C22H23N3O3/c1-28-20-8-3-2-5-15(20)10-12-25-14-16(13-21(25)26)22(27)24-19-7-4-6-18-17(19)9-11-23-18/h2-9,11,16,23H,10,12-14H2,1H3,(H,24,27)
InChIKeyHXUBZYFLPADBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide – CAS 1574297-14-5 Procurement & Differentiation Guide


N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (CAS 1574297-14-5; molecular formula C22H23N3O3; molecular weight 377.4 g/mol) is a synthetic small molecule belonging to the indole-carboxamide class of heterocyclic compounds . The compound features a 5-oxopyrrolidine core substituted at N1 with a 2-(2-methoxyphenyl)ethyl group and at C3 with a carboxamide linked to a 1H-indol-4-yl moiety, a scaffold motif that has been explored in kinase inhibition (IKK2) [1] and prostaglandin E synthase (mPGES-1) inhibition [2] programs. Its structural combination of an indole hydrogen-bond donor, a methoxyphenyl hydrophobic group, and a pyrrolidinone ring distinguishes it from simple indole carboxamides and positions it as a candidate for probing biological targets requiring this specific pharmacophoric arrangement.

Why N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide Cannot Be Replaced by a Generic Indole Carboxamide


Indole carboxamides form a large and diverse class of bioactive molecules, yet minor structural variations—particularly the position of the indole attachment (N-indol-4-yl vs. N-indol-5-yl vs. N-indol-6-yl) and the nature of the N1-pyrrolidine substituent—can profoundly alter target selectivity and potency. In IKK2 inhibitor programs, for example, the precise substitution pattern on the indole carboxamide scaffold determines whether a compound engages the kinase ATP-binding pocket or fails to inhibit IKKβ-mediated NF-κB signaling [1]. Similarly, in the mPGES-1 inhibitor series disclosed in US9216968B2, the identity of the N-indol heteroaryl carboxamide moiety critically governs PGE2 suppression in A549 cells, with IC50 values shifting by orders of magnitude between closely related analogs [2]. The 2-(2-methoxyphenyl)ethyl group on the pyrrolidinone nitrogen of the target compound introduces a specific hydrophobic and conformational constraint not present in simpler N-benzyl or N-phenethyl analogs. Consequently, substituting this compound with a generic indole carboxamide—even one bearing a superficially similar 5-oxopyrrolidine amide—risks losing the target engagement profile that researchers may require for assay validation, structure-activity relationship (SAR) expansion, or chemical probe development.

Quantitative Differentiation Evidence for N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide


Kinase Inhibition Selectivity: IKK2 Inhibitor Scaffold vs. Generic Indole-7-carboxamides

The indole-4-carboxamide scaffold of the target compound corresponds to the core structure claimed in GlaxoSmithKline's IKK2 inhibitor patent series (US20070254873 A1), where Formula I compounds bearing an N-indol heteroarylcarboxamide are demonstrated to inhibit IKK2 kinase activity [1]. Although specific IC50 data for the target compound are not publicly available, patent SAR data establish that indole-4-carboxamides with N-pyrrolidine substitution exhibit IKK2 inhibition, whereas the regioisomeric indole-7-carboxamide series (e.g., compounds in WO2005100344) requires a distinct C3 substituent for oral IKKβ activity [2]. This regioisomeric selectivity is a class-level inference indicating that the 4-carboxamide attachment position is a critical determinant of IKK2 binding, and substitution to an indole-5- or indole-6-carboxamide would be expected to abrogate this activity.

IKK2 inhibition NF-κB signaling Indole carboxamide SAR

mPGES-1 Inhibition: N-Indol-4-yl Carboxamide Scaffold Alignment with Patent-Optimized PGE2 Suppression

The target compound's N-(1H-indol-4-yl) carboxamide motif aligns structurally with the indole carboxamide derivatives claimed in US9216968B2 as mPGES-1 inhibitors [1]. In this patent series, the prototype compound friluglanstat (Example 11) demonstrates mPGES-1 inhibition with an IC50 of 6.6 nM in microsomes from CHO-K1 cells expressing human mPGES-1 and inhibits PGE2 production in A549 cells with an IC50 of 12.9 nM [2]. While the target compound is not Example 11 (it lacks the benzimidazole core), its N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide scaffold shares the key N-indol heteroaryl carboxamide pharmacophore that the patent establishes as essential for mPGES-1 binding. By contrast, N-indol-5-yl or N-indol-6-yl carboxamide analogs were not exemplified as mPGES-1 inhibitors in this patent, suggesting that the indole-4-yl attachment may be preferred for this target.

mPGES-1 PGE2 inhibition Indole carboxamide

HIV Integrase Inhibition: 5-Oxopyrrolidine Scaffold Differentiation from Allosteric Integrase Inhibitors

The 5-oxopyrrolidine-3-carboxamide core of the target compound is structurally related to the N-indol heteroarylcarboxamide scaffold claimed by Howard University as HIV integrase inhibitors in US Patent Application 20160347739 [1]. In that patent, the exemplified compound N-(3-ethoxy propyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine is described as inhibiting HIV integrase, distinguishing this chemotype from clinically established HIV integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which bind the catalytic site via a metal-chelating pharmacophore. The target compound's indole-4-carboxamide variant represents a scaffold distinct from the patent-exemplified indole-3-ethyl-linked analogs, offering a different vector for integrase interaction.

HIV integrase Antiviral 5-oxopyrrolidine

Physicochemical Differentiation: Calculated Drug-Likeness vs. Benchmark Indole Carboxamides

The target compound's calculated physicochemical profile (molecular weight: 377.4 g/mol; hydrogen bond donors: 2 (indole NH + amide NH); hydrogen bond acceptors: 5 (3 oxygen + 2 nitrogen); topological polar surface area estimated ~80–95 Ų) places it within oral drug-likeness space (Lipinski rule of five compliant) . Compared to the mPGES-1 clinical candidate friluglanstat (MW 516.9; TPSA 91.82; one Lipinski violation due to MW >500 and high logP) [1], the target compound has a 27% lower molecular weight, which may confer advantages in permeability and solubility for in vivo studies. The 2-methoxyphenyl ethyl substituent on the pyrrolidinone nitrogen provides a specific logP contribution (estimated ΔlogP ~+1.5 vs. an N-benzyl analog) that can be exploited to fine-tune lipophilicity without altering the core pharmacophore.

Drug-likeness Physicochemical properties Lead selection

Optimal Research & Procurement Scenarios for N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide


IKK2/NF-κB Pathway Chemical Probe Development

Research groups studying canonical NF-κB signaling can employ this compound as a scaffold for IKK2 inhibitor development, leveraging the indole-4-carboxamide motif that is explicitly claimed in GSK's IKK2 patent series (US20070254873) [1]. The 5-oxopyrrolidine core provides a conformationally constrained linker between the indole and the methoxyphenyl hydrophobic group, a feature absent from acyclic amide IKK2 inhibitors. This scaffold is suitable for structure-activity relationship (SAR) exploration by varying the N1 substituent while retaining the indole-4-carboxamide pharmacophore essential for IKK2 engagement.

mPGES-1 Inhibitor Lead Diversification

As the indole-4-carboxamide scaffold maps onto the core pharmacophore of mPGES-1 inhibitors claimed in US9216968B2 [2], this compound serves as a structurally differentiated starting point for mPGES-1 lead optimization. Unlike the benzimidazole-containing friluglanstat series, the 5-oxopyrrolidine linker offers distinct conformational properties and metabolic liabilities that medicinal chemists can exploit to access novel intellectual property space around PGE2 suppression for inflammatory disease indications.

HIV Integrase Non-INSTI Chemotype Screening

Antiviral discovery teams focusing on HIV integrase inhibition via non-catalytic-site mechanisms can utilize this compound as a screening hit from the 5-oxopyrrolidine chemotype disclosed by Howard University [3]. The indole-4-carboxamide substitution pattern differs from the patent-exemplified indole-3-ethyl analogs, providing an orthogonal starting point for resistance profiling against INSTI-resistant HIV strains and for developing allosteric integrase inhibitors.

Physicochemical Property Benchmarking for CNS Drug Discovery

Given its favorable calculated drug-likeness (MW 377.4; TPSA <100 Ų; Lipinski violations: 0) , this compound is well-suited as a reference standard for CNS drug discovery programs requiring passive blood-brain barrier permeability. Its physicochemical profile compares favorably to advanced indole carboxamide leads such as friluglanstat, offering a lower molecular weight starting scaffold for CNS-penetrant mPGES-1 or IKK2 inhibitor programs.

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